molecular formula C10H7BrF2N2 B2656209 4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole CAS No. 2248328-18-7

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole

Cat. No. B2656209
CAS RN: 2248328-18-7
M. Wt: 273.081
InChI Key: QJVMQBQYKXOTFG-UHFFFAOYSA-N
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Description

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole is a heteroaryl halide with the chemical formula C₇H₄BrF₂N₂ . It is a pyrazole derivative that contains a bromine atom and a difluoromethyl group attached to the phenyl ring. The compound’s molecular weight is approximately 146.97 g/mol .


Synthesis Analysis

The synthesis of 4-bromo-1-[4-(difluoromethyl)phenyl]pyrazole involves several steps. While I don’t have specific details on the synthetic route for this compound, it likely includes reactions such as halogenation, cyclization, and functional group transformations. Researchers have reported its cyanation using palladium catalysts, and it can react with titanium tetrachloride to form binary adducts .


Chemical Reactions Analysis

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole can participate in various chemical reactions. Some potential reactions include nucleophilic substitutions, cross-coupling reactions, and cyclizations. Researchers have used it as a starting material for the synthesis of other compounds, such as 4-bromo-1-(2-chloroethyl)-1H-pyrazole and 1,4’-bipyrazoles .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 93-96°C .
  • Boiling Point : Notably high, around 250-260°C .

Safety and Hazards

  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

4-bromo-1-[4-(difluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-5-14-15(6-8)9-3-1-7(2-4-9)10(12)13/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMQBQYKXOTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole

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